N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
The compound “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a tosylpropanamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability could be predicted based on the functional groups present .Scientific Research Applications
Pharmacological Potential and Toxicity Assessment
A study by Faheem (2018) focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives. These compounds were assessed for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research highlighted the significant binding affinity and inhibitory effects of these compounds against various targets, suggesting their utility in medicinal chemistry and drug design (Faheem, 2018).
Anticancer Evaluation
T. Yakantham, R. Sreenivasulu, and R. Raju (2019) designed, synthesized, and evaluated a series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity. The compounds demonstrated good to moderate activity against various human cancer cell lines, indicating the potential of oxadiazole derivatives as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Corrosion Inhibition
Research by Bentiss et al. (2002) investigated the efficiency of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles as corrosion inhibitors for mild steel in acidic media. The study found these inhibitors to exhibit good corrosion inhibition efficiency, which could have implications for their application in protecting metals from corrosion (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).
Antimicrobial Activity
A study by Rai et al. (2010) synthesized and characterized novel {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones for their in-vitro antimicrobial activity. Among the synthesized compounds, specific derivatives exhibited significant activity against a range of bacterial strains, indicating their potential as antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(27-19)14-4-3-5-15(12-14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJXWFYPRUIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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